In Vivo Efficacy in a Pain Model for a 6-Isopropylpyridin-2-yl mGlu5 NAM
The compound (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide (Compound 24), which incorporates the target scaffold, demonstrated dose-dependent efficacy in a rat formalin model of persistent pain. This result is compared to the baseline of the vehicle control group. The compound produced a dose-dependent reduction in paw-licking behavior, providing in vivo functional evidence for the scaffold's utility [1].
| Evidence Dimension | In vivo analgesic efficacy |
|---|---|
| Target Compound Data | Dose-dependent reduction in paw licking responses |
| Comparator Or Baseline | Vehicle control (baseline nociceptive response) |
| Quantified Difference | Significant reduction relative to baseline |
| Conditions | Rat formalin model of persistent pain following oral dosing |
Why This Matters
This in vivo proof-of-concept distinguishes the mGlu5 NAM series, and by extension its core 6-isopropylpyridin-2-yl scaffold, as a viable starting point for analgesic drug development, whereas analogs with alternative 6-substituents may lack this demonstrated in vivo efficacy.
- [1] Massey, S. M., et al. Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator. Bioorganic & Medicinal Chemistry Letters, 2013, 23(3), 839-843. View Source
